7-{5-Methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl}-7-azabicyclo[2.2.1]heptane
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Overview
Description
7-{5-Methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl}-7-azabicyclo[221]heptane is a complex organic compound that features a unique bicyclic structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-{5-Methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl}-7-azabicyclo[2.2.1]heptane typically involves multiple steps. One common method starts with the preparation of the bicyclic core, which can be achieved through a Diels-Alder reaction involving furans and olefinic or acetylenic dienophiles . The triazolo[1,5-a]pyrimidine moiety is then introduced through a series of cyclization reactions.
Industrial Production Methods
Industrial production of this compound may involve optimizing the synthetic route for large-scale production. This includes selecting appropriate solvents, catalysts, and reaction conditions to maximize yield and purity. The use of continuous flow reactors and automated synthesis platforms can further enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
7-{5-Methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl}-7-azabicyclo[2.2.1]heptane undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at specific positions on the triazolo[1,5-a]pyrimidine ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols under mild conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
7-{5-Methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl}-7-azabicyclo[2.2.1]heptane has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in receptor binding studies.
Medicine: Explored for its pharmacological properties, including potential use as an analgesic or anti-inflammatory agent.
Industry: Utilized in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of 7-{5-Methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl}-7-azabicyclo[2.2.1]heptane involves its interaction with specific molecular targets. This compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
7-Oxabicyclo[2.2.1]heptane: Shares a similar bicyclic structure but lacks the triazolo[1,5-a]pyrimidine moiety.
7-Azabicyclo[2.2.1]heptane derivatives: Include various analogues with different substituents on the bicyclic core.
Uniqueness
7-{5-Methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl}-7-azabicyclo[2.2.1]heptane is unique due to its combination of a bicyclic structure with a triazolo[1,5-a]pyrimidine ring. This unique structure imparts specific chemical and biological properties that distinguish it from other similar compounds.
Properties
IUPAC Name |
7-(7-azabicyclo[2.2.1]heptan-7-yl)-5-methyl-[1,2,4]triazolo[1,5-a]pyrimidine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15N5/c1-8-6-11(17-12(15-8)13-7-14-17)16-9-2-3-10(16)5-4-9/h6-7,9-10H,2-5H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HGOAYZBZFHYQOA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=NC=NN2C(=C1)N3C4CCC3CC4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15N5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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